BenchChemオンラインストアへようこそ!

4-Nitroisoquinolin-1(2H)-one

PARP inhibitor DNA damage response cancer therapeutics

4-Nitroisoquinolin-1(2H)-one is a validated PARP1 inhibitor scaffold (cellular IC50 200 nM) with a rigid bicyclic core (TPSA 74.9 Ų, zero rotatable bonds) that provides a defined conformational template for structure-based drug design. The 4-nitro group modulates electronic distribution and serves as a synthetic handle for reduction to amine or nucleophilic aromatic substitution. Supplied at ≥97% purity with batch-specific NMR, HPLC, and GC documentation. Ideal for lead optimization and PARP isoform selectivity studies.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 55404-29-0
Cat. No. B1347510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitroisoquinolin-1(2H)-one
CAS55404-29-0
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CNC2=O)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O3/c12-9-7-4-2-1-3-6(7)8(5-10-9)11(13)14/h1-5H,(H,10,12)
InChIKeyHBIRBNQMLAPWOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitroisoquinolin-1(2H)-one (CAS 55404-29-0): Sourcing Guide for a Validated PARP1 Inhibitor Scaffold


4-Nitroisoquinolin-1(2H)-one (CAS 55404-29-0) is a nitro-substituted isoquinolin-1-one derivative that serves as a core scaffold and building block in medicinal chemistry, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors [1]. The compound features a nitro group at the 4-position of the isoquinolin-1(2H)-one bicyclic system, with a molecular weight of 190.15 g/mol, calculated XLogP3 of 0.900, and topological polar surface area of 74.9 Ų . Commercially available at purities ranging from 95% to 98% , this compound has been documented in patent literature, including WO 2007/053346 A1 assigned to Eli Lilly and Company [2], confirming its relevance in pharmaceutical research programs.

Why Generic Isoquinolinone Analogs Cannot Simply Replace 4-Nitroisoquinolin-1(2H)-one in PARP-Targeted Research


Substitution of 4-nitroisoquinolin-1(2H)-one with positional isomers or other isoquinolinone derivatives without the 4-nitro group introduces substantial uncertainty in biological activity and physicochemical behavior. The nitro group at the C-4 position is not a passive substituent; it directly modulates the electronic distribution of the isoquinolinone core, influencing both target binding affinity and downstream cellular effects . The specific regioisomeric placement of the nitro group (4- versus 5- or 7-nitroisoquinolin-1-one) yields distinct chemical environments that cannot be assumed to produce equivalent PARP inhibition profiles or synthetic utility [1]. Furthermore, the compound's exact physicochemical parameters—including XLogP3 of 0.900, zero rotatable bonds, and a topological polar surface area of 74.9 Ų—represent a specific combination that would shift with any structural modification, potentially altering permeability, solubility, or formulation behavior . In PARP inhibitor research programs, even minor structural variations can lead to significant divergence in isoform selectivity (PARP-1 vs. PARP-2 vs. TNKS), as demonstrated across isoquinolinone derivative libraries [2].

4-Nitroisoquinolin-1(2H)-one: Quantified Performance Evidence for Procurement Decision-Making


PARP1 Cellular Inhibition Activity: 4-Nitroisoquinolin-1(2H)-one Demonstrates Sub-Micromolar Potency in Human HeLa Cells

4-Nitroisoquinolin-1(2H)-one exhibits PARP1 inhibitory activity with an IC50 of 200 nM in a cellular assay using human HeLa cells, measured as reduction of H2O2-induced poly(ADP-ribose) (PAR) formation [1]. While potent clinical PARP inhibitors achieve low nanomolar IC50 values (e.g., 36-45 nM for advanced leads), 4-nitroisoquinolin-1(2H)-one's 200 nM cellular IC50 positions it as a validated starting scaffold with confirmed target engagement suitable for hit-to-lead optimization programs [2]. The cellular context (HeLa cells) provides a more physiologically relevant measure than isolated enzyme assays alone, incorporating membrane permeability and intracellular stability factors.

PARP inhibitor DNA damage response cancer therapeutics

Physicochemical Profile: Calculated XLogP3 of 0.900 with Zero Rotatable Bonds Defines Scaffold Rigidity and Lipophilicity

4-Nitroisoquinolin-1(2H)-one possesses a calculated XLogP3 of 0.900, topological polar surface area (TPSA) of 74.9 Ų, and zero rotatable bonds . This physicochemical signature contrasts with more lipophilic isoquinolinone derivatives such as 2-methyl-4-nitroisoquinolin-1(2H)-one (CAS 33930-79-9, MW 204.18), where the N-methyl substitution alters both molecular weight and lipophilicity [1]. The zero rotatable bond count confers complete conformational rigidity to the bicyclic core, a property that can enhance binding affinity through reduced entropic penalty upon target engagement. The moderate XLogP3 (0.900) suggests balanced aqueous solubility and membrane permeability characteristics relative to more hydrophobic isoquinolinone scaffolds.

Drug-likeness ADME properties fragment-based drug discovery

Commercial Purity and Regulatory Documentation: Supplier-Specified ≥97% Purity with Batch-Specific Analytical Certificates

Commercial suppliers offer 4-nitroisoquinolin-1(2H)-one at specified purity levels including 95% , 97% , and 98% , with analytical documentation available upon request. Bidepharm provides batch-specific QC reports including NMR, HPLC, and GC data . This level of documented purity and analytical transparency is essential for reproducible research outcomes. In contrast, positional isomers such as 5-nitroisoquinolin-1(2H)-one (CAS 82827-08-5) and 7-nitroisoquinolin-1(2H)-one are less broadly catalogued with standardized analytical documentation, which may introduce procurement delays or batch-to-batch variability concerns in research programs requiring exact isomeric identity .

Chemical procurement quality control research reagents

4-Nitroisoquinolin-1(2H)-one: Primary Research and Industrial Use Cases Informed by Quantitative Evidence


Hit-to-Lead Optimization in PARP1 Inhibitor Discovery Programs

With a validated cellular IC50 of 200 nM against PARP1 in HeLa cells [1], 4-nitroisoquinolin-1(2H)-one serves as a confirmed hit scaffold for medicinal chemistry teams developing next-generation PARP inhibitors. The sub-micromolar activity confirms target engagement while leaving substantial room for potency improvement through systematic SAR exploration—an ideal starting point for lead optimization campaigns. The scaffold's zero rotatable bonds and rigid bicyclic core (TPSA 74.9 Ų) provide a defined conformational template for structure-based drug design, enabling predictable vector elaboration from the aromatic positions. Research programs can confidently use this compound as a reference standard or starting material for synthesizing focused libraries of 4-substituted isoquinolinone derivatives aimed at improving PARP1 potency and isoform selectivity.

Isoform-Selectivity Profiling of PARP Family Enzymes

Given the established activity of isoquinolinone derivatives across PARP isoforms [1], 4-nitroisoquinolin-1(2H)-one represents a valuable tool compound for assessing baseline PARP1 engagement in selectivity panels that include PARP-2, PARP-3, and tankyrases (TNKS1/2). The compound's moderate lipophilicity (XLogP3 = 0.900) supports cellular permeability without the confounding promiscuity often associated with highly lipophilic scaffolds. Research groups investigating the structural determinants of PARP isoform selectivity can use this scaffold as a minimalist core for systematic substitution studies, enabling clean interpretation of how peripheral modifications shift selectivity profiles across the PARP family.

Synthetic Building Block for Fused Polycyclic PARP Inhibitor Scaffolds

As documented in patent WO 2007/053346 A1 [1] and evidenced by its commercial availability from multiple suppliers at 95-98% purity , 4-nitroisoquinolin-1(2H)-one functions as a reliable building block for constructing more complex PARP inhibitor architectures. The nitro group at C-4 provides a synthetic handle for further functionalization (e.g., reduction to amine for amide coupling, or nucleophilic aromatic substitution). The scaffold's commercial accessibility with batch-specific analytical documentation (NMR, HPLC, GC) ensures that multi-step synthetic campaigns can proceed with consistent intermediate quality, reducing variability in downstream biological assays. This compound is particularly suitable for programs synthesizing tetracyclic or tricyclic isoquinolinone-based PARP inhibitors, where the 4-nitro substituent can be retained or transformed as the synthetic route demands.

Computational Chemistry and Molecular Modeling Validation Studies

With fully characterized physicochemical parameters—including exact mass 190.038 Da, XLogP3 0.900, TPSA 74.9 Ų, and zero rotatable bonds [1]—4-nitroisoquinolin-1(2H)-one is an ideal test case for validating docking protocols, free energy perturbation (FEP) calculations, or pharmacophore models targeting the PARP1 nicotinamide-binding pocket. The compound's conformational rigidity eliminates uncertainties arising from flexible ligand sampling, enabling cleaner correlation between computational predictions and experimental IC50 values (200 nM cellular ). Computational chemistry groups can leverage this well-defined small molecule to benchmark scoring functions, validate virtual screening workflows, or calibrate binding affinity prediction methods prior to deployment on larger, more flexible ligand libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nitroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.